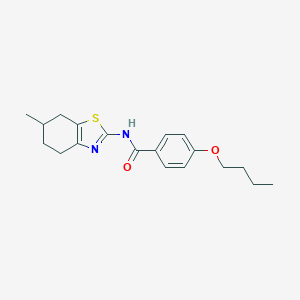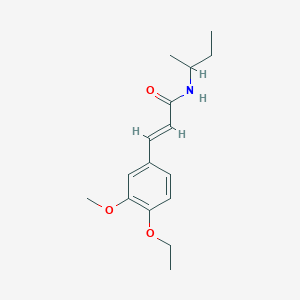
6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide is a synthetic compound that has been studied for its potential applications in scientific research. This compound is part of a group of chemicals known as chromenones, which have been shown to exhibit a range of biological activities. In
作用機序
The mechanism of action of 6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide is not fully understood. However, studies have shown that this compound exhibits its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins. In the brain, it reduces inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activation of microglia.
実験室実験の利点と制限
One advantage of using 6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one limitation of using this compound is its potential toxicity. Studies have shown that it can induce oxidative stress and DNA damage in normal cells, which may limit its use in clinical applications.
将来の方向性
There are several future directions for research on 6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide. One area of research is in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is in the study of the compound's mechanism of action, which may lead to the identification of new targets for drug development. Additionally, future studies may focus on the optimization of the synthesis method to improve the yield and purity of the compound.
合成法
The synthesis of 6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide involves a series of chemical reactions. The starting material for the synthesis is 8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide, which is reacted with bromine to form 6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide.
科学的研究の応用
6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide has been studied for its potential applications in scientific research. One area of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells.
Another area of research is in the development of new drugs for the treatment of neurodegenerative diseases. Studies have shown that 6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide exhibits neuroprotective effects by inhibiting the production of reactive oxygen species (ROS) and reducing inflammation in the brain.
特性
製品名 |
6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide |
|---|---|
分子式 |
C20H25BrN2O4 |
分子量 |
437.3 g/mol |
IUPAC名 |
6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)chromene-3-carboxamide |
InChI |
InChI=1S/C20H25BrN2O4/c1-19(2)9-13(10-20(3,4)23-19)22-17(24)14-7-11-6-12(21)8-15(26-5)16(11)27-18(14)25/h6-8,13,23H,9-10H2,1-5H3,(H,22,24) |
InChIキー |
IVXIFBIPSOMQFN-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br)C |
正規SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-5-(3,4-dimethoxybenzylidene)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256607.png)
![4-amino-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B256608.png)
![N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256609.png)
![N-{2-nitrophenyl}-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256610.png)
![Propyl 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B256611.png)
acetate](/img/structure/B256613.png)

![9-hydroxy-N'-[(E)-indol-3-ylidenemethyl]fluorene-9-carbohydrazide](/img/structure/B256617.png)


![Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate](/img/structure/B256628.png)
![12-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B256632.png)

![N-[4-(3-aminoanilino)-6-piperidino-1,3,5-triazin-2-yl]-N,N-diphenylamine](/img/structure/B256635.png)